molecular formula C11H8N4O3S B11123885 N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11123885
M. Wt: 276.27 g/mol
InChI Key: BBICBIIFPPAZQG-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of benzoxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2-aminopyridine with a suitable benzoxadiazole derivative under specific conditions. One common method involves the use of a bromoketone as a starting material, which reacts with 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This reaction proceeds via C–C bond cleavage and is mild and metal-free .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted benzoxadiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its benzoxadiazole core, which imparts distinct chemical and biological properties. This core structure allows for diverse chemical modifications and enhances the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H8N4O3S

Molecular Weight

276.27 g/mol

IUPAC Name

N-pyridin-2-yl-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C11H8N4O3S/c16-19(17,15-10-6-1-2-7-12-10)9-5-3-4-8-11(9)14-18-13-8/h1-7H,(H,12,15)

InChI Key

BBICBIIFPPAZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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